4,6-Pyrimidinediamine, monohydrochloride

Beschreibung

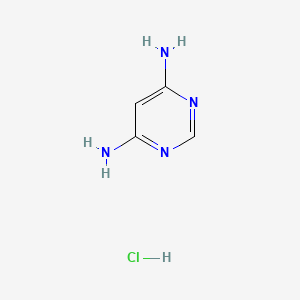

4,6-Pyrimidinediamine, monohydrochloride is a hydrochloride salt derivative of 4,6-diaminopyrimidine, a heterocyclic aromatic compound with two amine groups at the 4- and 6-positions of the pyrimidine ring. This compound is structurally significant in medicinal chemistry due to its role as a pharmacophore in bioactive molecules. The hydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZWLBUGTZKZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063927 | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-67-7, 79364-63-9 | |

| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,6-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Diaminopyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM8PHM86V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

4,6-Pyrimidinediamine, monohydrochloride (chemical formula: C4H7ClN4) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Weight : 110.12 g/mol

- Molecular Structure : Contains a pyrimidine ring with two amine groups and a hydrochloride salt.

- Classification : Antineoplastic agent and potential VEGFR2 inhibitor .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:

- VEGFR2 Inhibition : This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth .

- Antineoplastic Activity : Its ability to inhibit cell proliferation makes it a candidate for cancer treatment, particularly in solid tumors where angiogenesis is a key factor .

Biological Activity Summary

Case Studies and Research Findings

- VEGFR2 Inhibition Study :

- Antimalarial Efficacy :

- Cell Line Testing :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4,6-Pyrimidinediamine, monohydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic chemistry.

Table 1: Chemical Reactions Involving this compound

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses, particularly in the development of drugs targeting various diseases.

Antiviral Activity

Research indicates that 4,6-Pyrimidinediamine derivatives exhibit antiviral properties. Studies have shown that certain derivatives can inhibit the replication of viruses such as HIV and other pathogens.

Case Study: Antiviral Efficacy

A study demonstrated that specific derivatives of 4,6-Pyrimidinediamine were effective against HIV replication in vitro. The mechanism involved the inhibition of viral enzymes critical for replication, showcasing the compound's potential as a lead structure for antiviral drug development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Several studies have reported its effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity of 4,6-Pyrimidinediamine Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Source |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Agrochemical Uses

In addition to its pharmaceutical applications, 4,6-Pyrimidinediamine is being studied for its potential use in agrochemicals. Its ability to act as a growth regulator and pest control agent makes it an area of interest for agricultural research.

Plant Growth Regulation

Research has indicated that certain derivatives can enhance plant growth and resistance to pests and diseases. This application is particularly relevant in sustainable agriculture practices.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4,6-pyrimidinediamine, monohydrochloride with structurally related pyrimidine derivatives, emphasizing substituents, physicochemical properties, and applications:

Key Findings:

- Substituent Effects : Chlorine or hydroxyl groups (e.g., 6-chloro-4-hydroxypyrimidine) increase electrophilicity, favoring nucleophilic substitution reactions, while amine groups (as in 4,6-pyrimidinediamine) enhance hydrogen-bonding capacity for target binding .

- Solubility: Hydrochloride salts (e.g., this compound and 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride) improve solubility for biological testing .

- Pharmacological Relevance : Piperidinyl and morpholinyl substituents (e.g., BAY 418543) suggest kinase or nitric oxide pathway modulation, whereas thione derivatives may interact with metal ions .

- Synthetic Utility: Dichloropyrimidines serve as intermediates for aminopyrimidine derivatives via hydrolysis or amination .

Q & A

Q. What are the recommended safety protocols for handling and storing 4,6-Pyrimidinediamine monohydrochloride in laboratory settings?

Q. Which analytical techniques are most effective for structural characterization and purity assessment of 4,6-Pyrimidinediamine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and salt formation (e.g., HCl integration in monohydrochloride) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. A ≥98% purity threshold is typical for research-grade standards .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF can verify molecular weight and detect impurities like unreacted intermediates .

Table 2: Analytical Method Parameters

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeOH gradient | Purity assessment | |

| NMR | DMSO-<i>d</i>6 solvent, 400 MHz | Structural confirmation |

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 4,6-Pyrimidinediamine monohydrochloride to achieve high yields and scalability?

Methodological Answer:

- Intermediate Preparation: Start with chlorinated pyrimidine precursors (e.g., 4,6-dichloropyrimidine) and perform nucleophilic substitution with ammonia under reflux .

- Salt Formation: React the free base with HCl in anhydrous ethanol. Monitor pH to ensure stoichiometric HCl addition (1:1 molar ratio) .

- Purification: Recrystallize from hot ethanol/water (70:30 v/v) to remove unreacted HCl and byproducts .

Table 3: Reaction Optimization Parameters

| Step | Conditions | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Amination | 80°C, 12 hrs, NH3 gas | Use excess NH3 (3 eq.) | |

| Salt Formation | 0–5°C, slow HCl addition | Control exothermic reaction |

Q. How should conflicting biological activity data for 4,6-Pyrimidinediamine derivatives be resolved?

Methodological Answer:

- Assay Validation: Replicate studies using standardized protocols (e.g., CRF1 receptor binding assays for antagonists like NBI 27914 hydrochloride) .

- Purity Verification: Reanalyze compounds via HPLC and NMR to rule out impurities affecting activity .

- Salt Form Impact: Compare free base vs. hydrochloride salt solubility (e.g., in PBS pH 7.4) to explain discrepancies in bioavailability .

Q. What strategies are recommended for assessing the stability of 4,6-Pyrimidinediamine monohydrochloride under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .

- pH-Dependent Stability: Prepare buffers (pH 1–13) and monitor hydrolysis by UV-Vis spectroscopy. Hydrochloride salts typically show optimal stability at pH 4–6 .

Table 4: Stability Study Design

| Condition | Parameter Monitored | Analytical Tool | Reference |

|---|---|---|---|

| High Temp | Degradation products | LC-MS | |

| Acidic pH | Hydrolysis rate | UV-Vis (λ = 280 nm) |

Q. How can computational modeling predict the interactions of 4,6-Pyrimidinediamine derivatives with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.